Cas no 894002-05-2 (N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide)

N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, N-(6-methyl-2-benzothiazolyl)-2-[[6-(3-pyridinyl)-3-pyridazinyl]thio]-
- N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide
-
- Inchi: 1S/C19H15N5OS2/c1-12-4-5-15-16(9-12)27-19(21-15)22-17(25)11-26-18-7-6-14(23-24-18)13-3-2-8-20-10-13/h2-10H,11H2,1H3,(H,21,22,25)
- InChI Key: XVGVULMGZFZWRL-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C(C)C=C2S1)(=O)CSC1=NN=C(C2=CC=CN=C2)C=C1
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2005-0194-5μmol |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |
894002-05-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2005-0194-4mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |
894002-05-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F2005-0194-10mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |
894002-05-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2005-0194-50mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |
894002-05-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2005-0194-15mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |
894002-05-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2005-0194-30mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |
894002-05-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2005-0194-2mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |
894002-05-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2005-0194-75mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |
894002-05-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2005-0194-20μmol |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |
894002-05-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2005-0194-20mg |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-3-yl)pyridazin-3-yl]sulfanyl}acetamide |
894002-05-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide Related Literature
-
Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
Additional information on N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide (CAS No. 894002-05-2): A Comprehensive Overview
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide (CAS No. 894002-05-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, often referred to as MBTA for brevity, is characterized by its unique structural features and pharmacological properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and potential applications of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide.
Chemical Structure and Synthesis
The chemical structure of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide is composed of a benzothiazole moiety linked to a pyridazine ring through a sulfanyl group. The presence of these heterocyclic rings imparts unique chemical and biological properties to the compound. The synthesis of MBTA typically involves multi-step reactions, including the formation of the benzothiazole and pyridazine cores, followed by their coupling through a sulfanyl linkage.
Recent studies have explored various synthetic routes to optimize the yield and purity of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide. One notable method involves the reaction of 6-methylbenzothiazole with 6-(pyridin-3-yl)pyridazine in the presence of a suitable coupling agent. This approach has been shown to produce high yields and is scalable for industrial production.
Biological Activities
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide has been extensively studied for its biological activities. One of the key areas of interest is its potential as an anti-inflammatory agent. In vitro studies have demonstrated that MBTA exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-y l)pyridazin - 3 - ylsulfanyl } acetamide strong > could be a valuable candidate for the treatment of inflammatory diseases.
In addition to its anti-inflammatory properties, N-(6-methyl - 1 , 3 - benzothia zol - 2 - yl ) - 2 - { 6 - ( pyri din - 3 - yl ) pyri dazi n - 3 - ylsu lfany l } acet amide strong > has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK.
Clinical Applications and Future Prospects
The potential clinical applications of N -( 6 - methyl - 1 , 3 - benz othia zol - 2 - yl ) - 2 - { 6 -( pyri din - 3 - yl ) pyri dazi n - 3 - ylsu lfany l } acet amide strong > are currently being explored in several ongoing clinical trials. These trials aim to evaluate the safety and efficacy of the compound in treating inflammatory conditions and cancer. Early results have been promising, with no significant adverse effects reported at therapeutic doses.
Furthermore, researchers are investigating the combination therapy potential of N -( 6 - methyl - 1 , 3 - benz othia zol - 2 - yl ) - 2 - { 6 -( pyri din - 3 - yl ) pyri dazi n - 3 - ylsu lfany l } acet amide strong > with other drugs to enhance therapeutic outcomes. For instance, combining this compound with traditional anti-inflammatory agents or chemotherapeutics has shown synergistic effects in preclinical models.
Conclusion
In conclusion, N -( 6 - methyl - 1 , 3 - benz othia zol - 2 - yl ) - 2 -( { pyri din -( pyri din azine ) sulfanyl } acet amide strong > (CAS No .894002 –05–2) represents a promising compound with diverse biological activities . Its unique chemical structure and pharmacological properties make it a valuable candidate for further development in medicinal chemistry . Ongoing research and clinical trials will continue to elucidate its full therapeutic potential , paving the way for new treatments in inflammatory diseases and cancer . p >
894002-05-2 (N-(6-methyl-1,3-benzothiazol-2-yl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide) Related Products
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)



